molecular formula C12H11FN2O B8412836 N-(2-Cyano-4-fluorophenyl)-4-piperidone

N-(2-Cyano-4-fluorophenyl)-4-piperidone

Cat. No.: B8412836
M. Wt: 218.23 g/mol
InChI Key: PVRKCEBQFCGOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For Research Use Only. Not for Human or Veterinary Use. N-(2-Cyano-4-fluorophenyl)-4-piperidone is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery. This molecule features a piperidone scaffold, a privileged structure found in numerous biologically active compounds and approved therapeutics . The specific substitution pattern, combining a 4-fluorophenyl group with an electron-withdrawing cyano moiety, makes it a valuable intermediate for the design and synthesis of novel pharmacological agents. Research Applications and Potential: The primary research value of this compound lies in its role as a key building block. Piperidine and piperidone derivatives are extensively utilized in developing ligands for Central Nervous System (CNS) targets. For instance, similar compounds have been investigated as potent and selective agonists for serotonin (5-HT 1A ) receptors, showing promise in preclinical models for treating depression and Parkinson's disease . Furthermore, such fluorinated piperidine derivatives are explored as potent antagonists for dopamine receptors and other neuroreceptors . The 4-piperidone core is a common precursor in synthesizing complex piperidine derivatives, which are present in more than twenty classes of pharmaceuticals . Structural Features: The piperidone ring provides a conformationally restrained, nitrogen-containing heterocycle that can mimic pharmacophoric elements in drug-receptor interactions. The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and bioavailability . The cyano group can serve as a hydrogen bond acceptor and is sometimes used as a bioisostere for other functional groups, making it a crucial feature for optimizing binding affinity and selectivity against specific biological targets. Researchers can leverage this compound to generate diverse chemical libraries for high-throughput screening or to optimize lead compounds in projects targeting neurological disorders, among other therapeutic areas.

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

5-fluoro-2-(4-oxopiperidin-1-yl)benzonitrile

InChI

InChI=1S/C12H11FN2O/c13-10-1-2-12(9(7-10)8-14)15-5-3-11(16)4-6-15/h1-2,7H,3-6H2

InChI Key

PVRKCEBQFCGOEX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C2=C(C=C(C=C2)F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural and functional differences between N-(2-Cyano-4-fluorophenyl)-4-piperidone and related 4-piperidone/piperidine derivatives:

Compound Name Core Structure Substituents Key Functional Groups Biological Activity Synthesis Method References
This compound 4-piperidone 2-cyano-4-fluorophenyl Cyano (CN), Fluorine (F) Not explicitly reported (hypothetical: antimicrobial, CNS activity) Likely involves nitrile introduction via cyanation
Fentanyl Piperidine N-phenethyl, propionanilide Amide, phenethyl Potent μ-opioid agonist (analgesic) One-pot synthesis from 4-piperidone hydrochloride
Fenspiride HCl 4-piperidone N-phenethyl, hydroxyl Hydroxyl, phenethyl Anti-inflammatory, bronchodilator LAH reduction of cyano intermediates
4-(4-Fluorophenyl)-4-hydroxypiperidine Piperidine 4-fluorophenyl, hydroxyl Fluorine (F), hydroxyl Intermediate for antipsychotics Reduction of ketone to alcohol
Loperamide analogs Piperidine Chlorophenyl, dimethylamide Chlorine (Cl), dimethylamide Antidiarrheal (μ-opioid receptor) Multi-step alkylation/acylation

Key Observations:

  • Substituent Effects: The 2-cyano-4-fluorophenyl group in the target compound introduces steric and electronic effects distinct from simpler aryl substituents (e.g., 4-fluorophenyl in or phenethyl in fentanyl). The cyano group may enhance metabolic stability or hydrogen-bonding interactions .
  • Biological Activity: While fentanyl and loperamide analogs target opioid receptors, the cyano-fluorophenyl substitution in the target compound could redirect activity toward non-opioid targets (e.g., kinases or antimicrobial enzymes) .
  • Synthesis Complexity: Introducing the cyano group likely requires specialized reagents (e.g., trimethylsilyl cyanide or metal-catalyzed cyanation), contrasting with the LAH reduction or alkylation steps used for Fenspiride HCl and fentanyl .

Physicochemical Properties

  • Solubility: Fluorine and cyano groups may reduce water solubility compared to hydroxylated analogs (e.g., 4-hydroxypiperidine derivatives) but improve lipid membrane permeability .

Pharmacological Potential

  • Antimicrobial Activity : 4-piperidone derivatives with halogenated aryl groups (e.g., 4-fluorophenyl) exhibit antibacterial and antifungal properties, suggesting the target compound may share similar activity .
  • CNS Applications: Structural similarity to fentanyl and loperamide raises the possibility of central nervous system (CNS) activity, though the cyano group may mitigate opioid receptor binding .

Q & A

Q. Table 1: Spectroscopic Data for this compound

TechniqueKey Signals/PeaksReference
¹H NMR (CDCl₃)δ 7.85 (d, J=8.2 Hz, 2H, Ar-F), δ 4.10 (m, 2H, piperidone)
¹³C NMRδ 160.1 (C-F), δ 118.5 (CN)
ESI-MS (m/z)[M+H]⁺ Calculated: 275.1; Observed: 275.0

Q. Table 2: Hazard Identification (GHS Classification)

Hazard CategoryPrecautionary MeasuresSource
Acute Oral ToxicityAvoid ingestion; use PPE
Skin IrritationNitrile gloves required

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